Specific Scientific Field: Biotechnology and Biopharmaceutical Industry
Summary of the Application: Sodium 3-sulfobenzoate is used in the fabrication of silk fibroin/cellulose blend nanofibrous membranes (S-SCBNM) for lysozyme adsorption. .
Methods of Application or Experimental Procedures: The S-SCBNM were fabricated by an electrospinning technique. .
Results or Outcomes: The resultant S-SCBNM exhibited integrated properties of ultrathin fiber diameter (148 nm), fast adsorption equilibrium, excellent adsorption performance (636 mg g−1), and good reversibility
Sodium 3-sulfobenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 224.17 g/mol. It is the monosodium salt of 3-sulfobenzoic acid, characterized by its white to off-white crystalline appearance and high solubility in water . This compound is recognized for its stability and versatility, making it a valuable reagent in various industrial and laboratory applications .
These reactions are essential for its use in synthesizing various derivatives and intermediates in organic chemistry .
Sodium 3-sulfobenzoate exhibits various biological activities, including:
Sodium 3-sulfobenzoate can be synthesized through several methods:
These methods are efficient and yield high-purity products suitable for industrial and laboratory use .
Sodium 3-sulfobenzoate has diverse applications across various fields:
Research into the interactions of sodium 3-sulfobenzoate reveals its role in enhancing the solubility of other compounds. For instance, studies have shown that it can improve the solubility of certain drugs in binary solvent mixtures, which is critical for pharmaceutical formulations . Additionally, it has been studied for its potential effects on cellular systems, indicating a need for further exploration into its biological interactions.
Sodium 3-sulfobenzoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Sodium 4-formylbenzenesulfonate | 13736-22-6 | 0.84 |
2-Hydroxy-5-sulfobenzoic acid dihydrate | 5965-83-3 | 0.86 |
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate | 853-67-8 | 0.76 |
Potassium 4-nitro-2-sulfonatobenzoate | 5344-48-9 | 0.68 |
What sets sodium 3-sulfobenzoate apart is its specific application as a dyeing assistant and pH regulator in cosmetics, which is not as prevalent among the similar compounds listed above. Its ability to enhance dyeability while maintaining stability under various conditions makes it particularly valuable in industrial applications.
The most common synthesis route involves hydrolyzing 3-(chlorosulfonyl)benzoic acid (CSBA) under controlled conditions. As detailed in US Patent 5,387,711, the process proceeds as follows:
Key Data:
This method avoids chlorinated byproducts, a significant advantage over older sulfonation routes using oleum.
Large-scale production employs continuous sulfonation processes, as outlined in US Patent 3,350,428:
Feedstock Preparation:
Reactor Design:
Quenching and Separation:
Advantages:
Azeotropic distillation enhances yield by removing water efficiently. Key steps include:
Case Study:
Comparative studies show azeotropic distillation improves yield by 8–12% over conventional methods.
Sodium 3-sulfobenzoate is a critical intermediate in synthesizing corticosteroids such as prednisolone, a potent anti-inflammatory agent [2] [3]. The compound’s sulfonate group enhances water solubility, facilitating the preparation of injectable formulations, while its carboxylate moiety participates in esterification reactions to modify drug bioavailability. For instance, the patent US3032568A details its use in synthesizing 21-m-sulfo benzoates of Δ-dehydrocorticosteroids, where the sulfonate group stabilizes the steroid backbone during metabolic processes [3].
Table 1: Key Physicochemical Properties of Sodium 3-Sulfobenzoate
Property | Specification |
---|---|
Molecular Weight | 224.17 g/mol [1] [2] |
Purity | ≥99% [1] |
Water Content | ≤0.5% [1] |
Appearance | White crystalline powder [1] [2] |
The compound’s purity (>99%) ensures minimal side-reactions in multi-step syntheses, making it ideal for large-scale pharmaceutical production [1]. Additionally, its compatibility with hydrothermal conditions allows its use in crystallizing drug-metal complexes, as demonstrated in lanthanide-based therapeutics [4] [5].
The sulfonate and carboxylate groups in sodium 3-sulfobenzoate act as ambidentate ligands, enabling diverse coordination modes with lanthanides and transition metals. Studies reveal that the ortho isomer preferentially forms one-dimensional polymers with lanthanides (e.g., La, Ce, Nd), where carboxylate bridges link dinuclear units to cucurbituril macrocycles [4]. For example, $${[\text{La}(2\text{-SB})(\text{NO}3)(\text{H}2\text{O})2]2\text{CB6}}\cdot10\text{H}_2\text{O}$$ exhibits a columnar structure stabilized by La–O(carboxylate) bonds [4].
In contrast, the meta isomer coordinates lanthanides (Ce, Nd) exclusively via sulfonate groups, forming layered structures $${[\text{Ln}(3\text{-SBH})(\text{H}2\text{O})4]2\text{CB6}}\cdot4\text{NO}3$$, where the carboxylate remains protonated [4]. This isomer-specific behavior underscores the ligand’s versatility in designing metal-organic frameworks (MOFs) with tunable porosity and luminescence.
Table 2: Coordination Modes of Sodium 3-Sulfobenzoate Isomers
Isomer | Coordination Site | Example Complex | Dimensionality |
---|---|---|---|
Ortho | Carboxylate + Sulfonate | $${[\text{Eu}(2\text{-SB})(\text{H}2\text{O})4]_2\text{CB6}}$$ [4] | 1D Polymer |
Meta | Sulfonate | $${[\text{Ce}(3\text{-SBH})(\text{H}2\text{O})4]_2\text{CB6}}$$ [4] | 2D Layer |
Para | Carboxylate | $$[\text{Nd}{1.5}(4\text{-SB})(\text{CB6})(\text{NO}3)(\text{H}2\text{O}){6.5}]$$ [4] | 3D Network |
Transition metals like silver and copper form heterometallic coordination polymers with sodium 3-sulfobenzoate and isonicotinate ligands. For instance, $$[\text{Ln}2\text{Ag}2(\text{sba})2(\text{ina})4(\text{H}2\text{O})2]$$ (Ln = Pr, Nd, Sm) exhibits photoluminescent properties tunable by excitation wavelength, highlighting applications in optical sensors [5].
While direct evidence of surfactant use is limited, the compound’s sulfonate group suggests potential as a anionic surfactant in emulsification or dispersion processes. Its sodium counterion reduces interfacial tension in aqueous systems, a trait exploited in stabilizing colloidal suspensions during nanoparticle synthesis [1] [6]. For example, in cobalt nitrate hexahydrate systems, sodium 3-sulfobenzoate prevents aggregation by adsorbing onto particle surfaces via sulfonate linkages, yielding monodisperse crystallites [6].
In polymer industries, the carboxylate group chelates metal impurities (e.g., Fe³⁺), acting as a stabilizer in radical polymerization. This dual functionality—surface activity and metal sequestration—makes it valuable in producing high-purity resins and coatings [1].
Irritant